Zinc acetylacetonate xhydrate

描述

Synthesis Analysis

Zinc acetylacetonate hydrate can be synthesized through various methods, including refluxing in alcohols like 1-butanol and isobutanol, which leads to different sizes and morphologies of ZnO nanoparticles, ranging from nanorods to coral-like structures. This process involves alcoholytic C-C cleavage of the acetylacetonate ligand and the hydrolytic formation of reactive Zn-OH intermediates (Ambrožić et al., 2010). Additionally, the formation of ZnO nanoparticles has also been observed in tert-butanol through a ligand-exchange mechanism (Ambrožić et al., 2011).

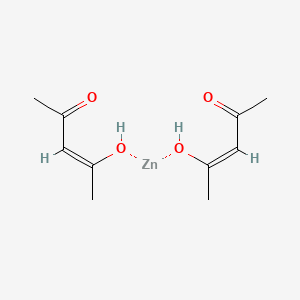

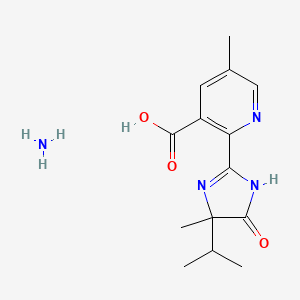

Molecular Structure Analysis

The molecular structure of zinc acetylacetonate has been elucidated through electron diffraction and quantum-chemical calculations, revealing a D2d symmetry with chelate rings lying in mutually perpendicular planes. Key geometrical parameters include bond lengths (Zn-O, C-O, C-Cr, C-Cm) and angles (O-Zn-O, Zn-O-C, C-Cr-C, O-C-Cm), indicating a complex structure with significant implications for its reactivity and properties (Antina et al., 2009).

Chemical Reactions and Properties

Zinc acetylacetonate hydrate engages in various chemical reactions, including the formation of hybrid organic/inorganic pigments with corrosion inhibition properties and the synthesis of coordination polymers with unique structural features. These reactions underscore the compound's utility in creating materials with desired chemical and physical attributes for specific applications (Abrishami et al., 2018); (Zhu et al., 2008).

Physical Properties Analysis

The physical properties of zinc acetylacetonate hydrate, including its solubility, volatility, and thermal stability, are crucial for its use as a precursor in various applications. The adduction of nitrogen donor ligands to zinc acetylacetonate complexes enhances these properties, making them suitable for applications such as metal organic chemical vapor deposition (Brahma & Shivashankar, 2015).

科学研究应用

Biomedical Applications

Zinc oxide nanoparticles, including those from zinc acetylacetonate x-hydrate, are being extensively explored for their potential in biomedical applications. These applications range from drug delivery systems to anticancer agents. The unique properties of these nanoparticles, such as their ability to selectively target cancer cells, make them a promising area of research in the field of nanomedicine (Rasmussen et al., 2010).

Photocatalytic and Environmental Applications

One-dimensional zinc oxide nanostructures like rods, wires, belts, and tubes are gaining attention due to their remarkable performance in photocatalysis, photonics, sensors, and photovoltaic devices. These structures, possibly derivable from zinc acetylacetonate x-hydrate, show great potential in degrading environmental pollutants, such as textile and industrial dyes, when exposed to appropriate light irradiation (Udom et al., 2013).

Role in Human Health and Disease

Zinc is recognized for its vital role in human health, impacting over 300 biological functions. Research into zinc, potentially including compounds like zinc acetylacetonate x-hydrate, is exploring its influence on various aspects of human physiology and pathology, including its potential as a preventive and therapeutic agent in cancers such as pancreatic, prostate, and breast cancer (Hoang et al., 2016).

Biofortification in Agriculture

Zinc is crucial for plant nutrition and human health, especially in developing countries where dietary zinc intake is often inadequate. Zinc acetylacetonate x-hydrate could potentially be used in the agricultural biofortification of cereals with zinc to address these deficiencies, significantly impacting human health by increasing the zinc content in staple crops like wheat and rice (Cakmak & Kutman, 2018).

Biodegradable Material Applications

Zinc and its alloys, possibly including derivatives of zinc acetylacetonate x-hydrate, are being studied as biodegradable metals for use in medical applications. These materials show promise due to their biodegradability, biocompatibility, and superior mechanical performance compared to other biodegradable metals. However, challenges such as low creep resistance and susceptibility to aging need to be addressed to enhance their mechanical compatibility and ensure their successful application in the biomedical field (Li et al., 2019).

安全和危害

Zinc acetylacetonate hydrate may cause skin irritation, serious eye irritation, and respiratory irritation89. It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)8.

未来方向

Zinc acetylacetonate hydrate has potential applications in the production of ZnO NRs-based devices, which could be used in biosensors10. It is also a catalyst for organic synthesis34.

属性

IUPAC Name |

zinc;(Z)-4-oxopent-2-en-2-olate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.H2O.Zn/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;1H2;/q;;;+2/p-2/b2*4-3-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJHAYOLESEVSA-SUKNRPLKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc acetylacetonate hydrate | |

CAS RN |

108503-47-5 | |

| Record name | Bis(pentane-2,4-dionato-O,O')zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

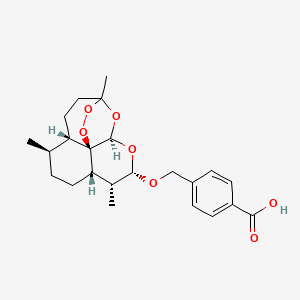

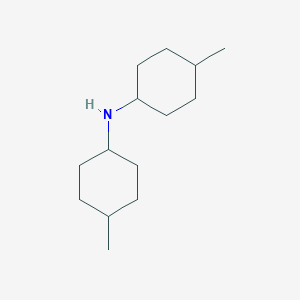

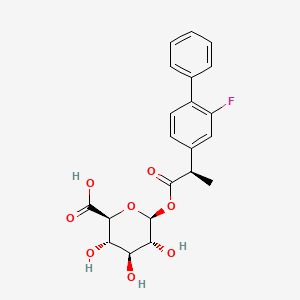

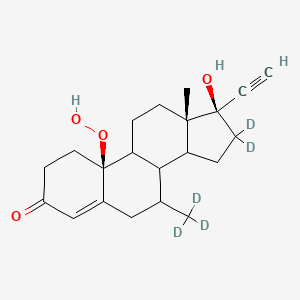

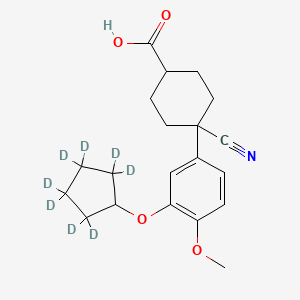

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)

![Benzo[b]fluoranthene](/img/structure/B1141397.png)

![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)